One area of research focuses on understanding Imidafenacin hydrochloride's mechanism of action. Studies investigate how it interacts with the body's muscarinic receptors, particularly the M3 subtype found in the bladder muscles. By blocking these receptors, Imidafenacin hydrochloride may help relax the bladder muscles, potentially reducing urinary urgency and frequency. Research like this one published in the British Journal of Pharmacology sheds light on its effects in rats: A study on the mechanism of action of Imidafenacin in conscious rats:
Imidafenacin hydrochloride is a pharmaceutical compound primarily utilized for the treatment of urinary urgency, frequent urination, and urgency urinary incontinence. It acts as a potent antagonist of the M1 and M3 subtypes of muscarinic acetylcholine receptors, which are involved in the contraction of the urinary bladder. The chemical structure of imidafenacin is characterized by its molecular formula and a molecular weight of 319.40 g/mol. It appears as a white crystalline powder that is soluble in certain organic solvents but practically insoluble in water .
Imidafenacin acts as a muscarinic receptor antagonist, primarily targeting the M3 subtype in the bladder []. Muscarinic receptors are G protein-coupled receptors (GPCRs) that mediate the actions of acetylcholine in various tissues. When acetylcholine binds to the M3 receptor in the bladder, it triggers a signaling cascade leading to smooth muscle contraction. Imidafenacin binds competitively to the M3 receptor's binding site, preventing acetylcholine from exerting its effect. This competitive inhibition relaxes the bladder smooth muscle, reducing urinary urgency and frequency [].
Imidafenacin exhibits significant biological activity through its antagonistic effects on muscarinic acetylcholine receptors. In vitro studies have demonstrated its ability to inhibit acetylcholine release and bladder contraction by blocking M1 and M3 receptors. This selectivity allows it to effectively reduce urinary bladder contractions while minimizing side effects on other tissues, such as salivary glands .
In vivo studies in rats have shown that imidafenacin can decrease rhythmic contractions of the urinary bladder in a dose-dependent manner, further supporting its therapeutic efficacy for urinary disorders .
The synthesis of imidafenacin has been described in several patents and research articles. Key methods include:
The synthesis typically requires careful control of reaction conditions, including temperature and pH, to optimize yields and minimize byproducts.
Imidafenacin is primarily indicated for:
Research on imidafenacin has highlighted its interactions with various biological systems:
Several compounds exhibit similar pharmacological profiles to imidafenacin. Here are some notable examples:
| Compound Name | Primary Use | Receptor Selectivity | Unique Features |
|---|---|---|---|
| Oxybutynin | Overactive bladder treatment | Non-selective | Antagonizes multiple muscarinic subtypes |
| Solifenacin | Overactive bladder treatment | M3 selective | Longer half-life |
| Tolterodine | Overactive bladder treatment | M2/M3 selective | Metabolized to active form |
| Propiverine | Overactive bladder treatment | M1/M3 selective | Lower side effect profile |
Imidafenacin's unique selectivity for M1 and M3 receptors provides a therapeutic advantage over some other anticholinergic agents that may have broader receptor activity, potentially leading to fewer side effects related to salivary gland function .
The development of synthetic methodologies for imidafenacin hydrochloride, a potent antimuscarinic agent with chemical name 4-(2-methyl-1H-imidazol-1-yl)-2,2-diphenyl butyramide hydrochloride, has evolved significantly over the past decades [1]. Early synthetic approaches for this compound were characterized by multi-step processes with relatively harsh reaction conditions, including the use of concentrated sulfuric acid at elevated temperatures (140-150°C) for the hydrolysis of nitrile intermediates [10]. These initial methodologies, while functional, presented numerous challenges including low yields, formation of impurities, and environmental concerns [4].
The first documented synthetic route for imidafenacin involved the reaction of 4-(2-methyl-imidazol-1-yl)-2,2-diphenyl butyronitrile with 70% sulfuric acid, followed by neutralization with alkali [10]. This approach, though pioneering, suffered from several drawbacks including the necessity for harsh acidic conditions, extensive neutralization steps, and challenges in product isolation [1]. The reaction conditions not only posed safety concerns but also resulted in variable product quality and purity profiles [4].
As research progressed, alternative methodologies emerged in the early 2000s that aimed to address these limitations [2]. One significant advancement was the development of synthetic routes utilizing milder reaction conditions, such as the use of alkaline hydrolysis instead of strong acids [9]. This shift represented a crucial turning point in the synthetic history of imidafenacin hydrochloride, as it allowed for improved safety profiles and reduced environmental impact [4].
By the mid-2000s, researchers had developed more sophisticated approaches involving the reaction of 2-halogenated ethyl diphenylacetonitrile with 2-methylimidazole under controlled conditions [13]. This methodology represented a significant improvement over earlier approaches, offering enhanced reaction efficiency and product quality [9]. The evolution of these synthetic methodologies reflected a broader trend in pharmaceutical synthesis toward more efficient, scalable, and environmentally conscious processes [1] [4].
The synthesis of imidafenacin hydrochloride relies critically on several key intermediates, with strategic approaches to their preparation significantly influencing the overall efficiency and quality of the manufacturing process [2]. Among the most important intermediates in the synthetic pathway is 4-(2-methyl-1-imidazolyl)-2,2-diphenylbutyronitrile, which serves as the direct precursor to the final product [15]. The preparation of this intermediate has been the focus of considerable research and optimization efforts [1].
One established strategy involves the reaction between diphenylacetonitrile and 1-(2-bromoethyl)-2-methyl-1H-imidazole [6]. The synthesis of 1-(2-bromoethyl)-2-methyl-1H-imidazole itself represents a critical step, typically accomplished through the reaction of 2-methylimidazole with 1,2-dibromoethane in the presence of bases such as potassium carbonate and potassium hydroxide [6]. This reaction is typically conducted at moderate temperatures (40-50°C) to ensure optimal yield and purity [6] [9].
The preparation of diphenylacetonitrile derivatives, another crucial intermediate class, has been extensively studied [23]. These compounds are typically synthesized from phenylacetonitrile through carefully controlled reactions that maintain the integrity of the nitrile functionality [23]. Research has demonstrated that the stoichiometry of the base (commonly sodium methoxide) and the concentration of the starting materials are critical factors affecting the yield and purity of these intermediates [23].
A detailed examination of the synthetic pathway reveals the following key intermediates and their preparation strategies:
2-Methylimidazole: Typically prepared through the reaction of glyoxal, ammonia, and acetaldehyde under controlled temperature and pressure conditions [22]. This process has been optimized for industrial-scale production, with careful control of reaction parameters to ensure high purity [22].
1-(2-Bromoethyl)-2-methyl-1H-imidazole: Synthesized through the selective alkylation of 2-methylimidazole with 1,2-dibromoethane in the presence of phase-transfer catalysts such as tetrabutylammonium bromide [6]. The reaction conditions have been refined to minimize the formation of di-alkylated byproducts [6] [9].
4-(2-methyl-1-imidazolyl)-2,2-diphenylbutyronitrile: Formed through the reaction of diphenylacetonitrile with 1-(2-bromoethyl)-2-methyl-1H-imidazole under basic conditions [15]. This step often employs phase-transfer catalysis to enhance reaction efficiency [9].
The conversion of the nitrile intermediate to the final amide product has been achieved through various methods, including alkaline hydrolysis and modified Radziszewski reactions using peroxides [10]. These approaches have been continuously refined to improve yield, reduce impurities, and enhance overall process efficiency [2] [15].
Phase-transfer catalysis (PTC) has emerged as a transformative approach in the industrial production of imidafenacin hydrochloride, addressing the fundamental challenge of facilitating reactions between compounds in different phases [14]. This methodology has proven particularly valuable in the synthesis of imidafenacin hydrochloride, where key reactions often involve reagents with differing solubility profiles [9]. The implementation of PTC in the manufacturing process has led to significant improvements in reaction efficiency, yield, and environmental impact [16].
In the context of imidafenacin hydrochloride synthesis, phase-transfer catalysts facilitate the reaction between 2-halogenated ethyl diphenylacetonitrile and 2-methylimidazole, which traditionally presents challenges due to the differing solubility characteristics of these reactants [13]. Quaternary ammonium salts, particularly tetrabutylammonium bromide (TBAB), have proven especially effective as phase-transfer catalysts in this process [9] [32]. These catalysts function by forming ion pairs with reactive anions, facilitating their transfer from the aqueous phase to the organic phase where the reaction occurs [34].
The mechanism of phase-transfer catalysis in imidafenacin hydrochloride synthesis involves several key steps:
Research has demonstrated that the efficiency of phase-transfer catalysis in imidafenacin hydrochloride production is influenced by several factors, including the nature of the catalyst, reaction temperature, solvent selection, and agitation intensity [16]. Optimization of these parameters has been a focus of industrial process development [9].
Polyethylene glycol (PEG) has also been employed as an alternative phase-transfer catalyst in the synthesis of imidafenacin hydrochloride, offering certain advantages over traditional quaternary ammonium salts [35]. PEG catalysts function through a unique mechanism involving conformational changes that facilitate ion complexation and phase transfer [35]. The application of PEG in imidafenacin hydrochloride synthesis has been reported to enhance reaction rates and improve product purity profiles [9] [13].
The industrial implementation of phase-transfer catalysis for imidafenacin hydrochloride production has yielded several significant benefits:
These advantages have established phase-transfer catalysis as a cornerstone technology in the modern industrial production of imidafenacin hydrochloride [9] [16].
The application of green chemistry principles to the synthesis of imidafenacin hydrochloride represents a significant advancement in pharmaceutical manufacturing, addressing both environmental concerns and process efficiency challenges [24]. These approaches align with the broader industry shift toward more sustainable practices and have yielded substantial improvements in the overall manufacturing process [30]. The implementation of green chemistry strategies in imidafenacin hydrochloride production encompasses multiple dimensions, from solvent selection to reaction design and catalyst development [24].
One of the most impactful green chemistry innovations in imidafenacin hydrochloride synthesis has been the development of solvent-free or reduced-solvent methodologies [21]. Traditional synthetic routes often relied heavily on organic solvents such as dimethyl sulfoxide (DMSO) and toluene, which presented environmental and safety concerns [4]. Newer approaches have successfully reduced solvent usage through techniques such as solvent recycling and the implementation of more environmentally benign alternatives [24]. For instance, the use of alcohols (propanol, isopropanol) as reaction media has been demonstrated to provide comparable or superior results to traditional solvents while offering improved environmental profiles [9] [13].
The incorporation of catalytic processes represents another significant green chemistry advancement in imidafenacin hydrochloride production [21]. Catalytic approaches enable reactions to proceed under milder conditions and with greater atom economy, reducing waste generation and energy consumption [24]. In particular, the development of heterogeneous catalysts that can be easily recovered and reused has contributed to more sustainable manufacturing processes [21]. These catalysts facilitate key transformations in the synthetic pathway while minimizing the environmental footprint of the overall process [24].
Process intensification techniques have also been applied to imidafenacin hydrochloride synthesis, resulting in more efficient and environmentally friendly manufacturing operations [37]. These approaches include:
The implementation of these techniques has led to notable improvements in process metrics, including reduced E-factors (environmental factors, measuring waste generation) and increased process mass intensity (PMI) efficiency [24] [30].
Water-based chemistry has emerged as another promising green approach in imidafenacin hydrochloride synthesis [24]. The development of aqueous reaction systems for key transformations has reduced dependence on organic solvents while often providing enhanced selectivity and yield [21]. These aqueous methodologies align with green chemistry principles by utilizing water—a renewable, non-toxic solvent—as the reaction medium [24].
The integration of biocatalysis represents an emerging frontier in green chemistry approaches for imidafenacin hydrochloride production [38]. Enzymatic transformations offer exceptional selectivity under mild conditions, potentially eliminating the need for protecting groups and reducing the overall number of synthetic steps [24]. While still in developmental stages for this specific compound, biocatalytic approaches hold significant promise for future process optimizations [38].
The patent landscape surrounding imidafenacin hydrochloride preparation technologies reveals a complex ecosystem of innovation, with significant developments occurring across multiple jurisdictions and technological domains [19]. Analysis of patent filings indicates a steady progression of synthetic methodologies, with notable clusters of innovation emerging around key technological breakthroughs [19]. This landscape provides valuable insights into the evolution of manufacturing approaches and highlights potential opportunities for future development [26].
A chronological examination of patent filings reveals distinct phases in the development of imidafenacin hydrochloride preparation technologies [19]. Early patents, primarily originating from Japanese pharmaceutical companies, focused on fundamental synthetic routes and basic production methodologies [1]. These initial patents established the foundation for subsequent innovations and typically claimed broad protection for core synthetic pathways [26]. As the compound progressed through development stages, patent activity expanded to include more specialized technologies focused on process optimization, intermediate synthesis, and formulation approaches [19].
The geographical distribution of patent filings reflects the global interest in imidafenacin hydrochloride manufacturing technologies [19]. While initial patents originated predominantly from Japan, subsequent filings have emerged from diverse jurisdictions including China, the United States, and European countries [1] [4] [9]. This geographical diversification indicates the global recognition of the compound's therapeutic potential and the corresponding interest in developing optimized manufacturing processes [19].
Analysis of patent classifications reveals several technological clusters within the imidafenacin hydrochloride preparation patent landscape [19]. The most prominent classification is C07D, representing heterocyclic compounds, which accounts for approximately 70% of relevant patent documents [19]. Other significant classifications include C07C (acyclic and carboxylic compounds) and A61P (specific therapeutic activity of chemical compounds) [19]. This distribution reflects the chemical nature of the compound and its pharmaceutical applications [26].
Key patent families identified in the landscape analysis include:
The temporal analysis of patent filings indicates a shift from broad, composition-of-matter patents toward more specialized process patents focusing on specific aspects of manufacturing optimization [19]. This trend reflects the natural progression of pharmaceutical development and the increasing emphasis on process efficiency and sustainability [26].
The patent landscape also reveals interesting patterns in terms of grant rates and application status [19]. Approximately 30% of patent applications related to imidafenacin hydrochloride preparation technologies have proceeded to grant, with the remainder either abandoned or still in the application process [19]. This grant rate is consistent with broader trends in pharmaceutical process patents and reflects the rigorous examination standards applied to these technologies [26].
Imidafenacin hydrochloride demonstrates distinct muscarinic receptor subtype selectivity characterized by preferential binding to muscarinic M1 and M3 receptor subtypes compared to the M2 subtype [1] [2]. Analysis using recombinant human muscarinic receptors has revealed that imidafenacin exhibits higher affinity for M1 and M3 receptors than for the M2 subtype, with inhibition constant values in the low nanomolar range [1] [3]. This selectivity profile distinguishes imidafenacin from non-selective antimuscarinic agents such as propiverine, tolterodine, and oxybutynin [2].
The functional significance of this selectivity pattern relates directly to the physiological roles of these receptor subtypes in bladder function. The M3 receptor subtype is primarily responsible for mediating detrusor muscle contraction through postsynaptic mechanisms [4] [2]. The M1 receptor subtype functions as a prejunctional facilitatory receptor that regulates acetylcholine release from nerve terminals [4] [2]. In contrast, the M2 receptor, while numerically predominant in bladder tissue, plays a less defined role in bladder contractility [5].
Functional assays using isolated animal organs have confirmed the high potency and selectivity of imidafenacin for M1 and M3 receptors over the M2 subtype [1]. This receptor selectivity profile provides a mechanistic basis for imidafenacin's therapeutic efficacy in treating overactive bladder while potentially reducing adverse effects associated with non-selective muscarinic antagonism.
| Receptor Subtype | Affinity Level | Ki Values (nM) | Selectivity | Functional Role |
|---|---|---|---|---|
| M1 | High | Low nM range | Preferential | Prejunctional facilitatory |
| M2 | Low | Higher than M1/M3 | Non-preferential | Non-dominant |
| M3 | High | Low nM range | Preferential | Postsynaptic antagonism |
The binding affinity kinetics of imidafenacin reveal tissue-specific variations that reflect the predominant muscarinic receptor subtypes present in different organs [6] [7]. Using tritium-labeled imidafenacin as a radioligand, binding studies have demonstrated saturable, reversible, and high-affinity interactions with muscarinic receptors across various tissues [6] [7].
Dissociation constant values for specific tritium-labeled imidafenacin binding were significantly lower in tissues predominantly containing M1 and M3 receptors compared to M2 receptor-dominating tissues [7]. In rat bladder tissue, the estimated dissociation constant was 1.25 nanomolar with a maximum binding capacity of 372 femtomoles per milligram protein [7]. The submaxillary gland, which predominantly expresses M3 receptors, demonstrated a lower dissociation constant of 0.44 nanomolar, indicating higher binding affinity [7]. Conversely, heart tissue, which is dominated by M2 receptors, showed a significantly higher dissociation constant of 4.54 nanomolar, reflecting lower binding affinity [7].
Kinetic analysis revealed association and dissociation rate constants that support the high-affinity binding characteristics. In bladder tissue, the association rate constant was 7.85 × 10^7 M^-1 min^-1 and the dissociation rate constant was 1.54 × 10^-1 min^-1 [7]. The submaxillary gland demonstrated a higher association rate of 17.3 × 10^7 M^-1 min^-1 with a lower dissociation rate of 0.45 × 10^-1 min^-1 [7]. These kinetic parameters confirm the preferential binding to M3-dominated tissues and validate the equilibrium binding data.
| Tissue | Kd (nM) | Bmax (fmol/mg protein) | Predominant Receptor Type | Relative Affinity |
|---|---|---|---|---|
| Bladder | 1.25 | 372 | M2/M3 mixed | Intermediate |
| Submaxillary Gland | 0.44 | 177 | M3 dominant | High |
| Heart | 4.54 | 140 | M2 dominant | Low |
| Colon | 1.40 | 300 | M2/M3 mixed | Intermediate |
| Prostate | 0.53 | 103 | M1/M3 | High |
| Cerebral Cortex | 0.87 | 1582 | M1/M3 | High |
In vitro functional assays have demonstrated that imidafenacin inhibits bladder smooth muscle contraction through multiple mechanisms involving both M3 and M1 receptor antagonism [4] [2]. Studies using isolated rat and human urinary bladder preparations have shown that imidafenacin inhibits bladder smooth muscle contraction by mediating antagonism of the M3 muscarinic receptor subtype, which is directly responsible for detrusor muscle contraction [4].
Additionally, imidafenacin regulates acetylcholine release by antagonizing the prejunctional facilitatory M1 receptor subtype [4] [2]. This dual mechanism provides enhanced efficacy in reducing bladder overactivity compared to agents with single-target specificity. In carbamylcholine-induced contraction assays using urinary bladder preparations, imidafenacin demonstrated potency similar to its affinity for M3 receptors in ileum preparations [2].
Competitive inhibition studies using tritium-labeled imidafenacin have confirmed the pharmacological specificity of binding sites in bladder tissue [7]. The inhibition constant for imidafenacin in rat bladder was 1.25 nanomolar, which corresponds closely to its pharmacological potency for competitive blockade of carbachol-induced contractions in isolated human bladder tissues [8]. This correlation between binding affinity and functional potency validates the pharmacological relevance of the binding sites.
Comparative functional assays have established the superior potency of imidafenacin relative to other antimuscarinic agents. In distention-induced rhythmic bladder contraction assays, imidafenacin demonstrated the highest inhibitory potency with an ID30 value of 0.17 milligrams per kilogram, followed by darifenacin, tolterodine, oxybutynin, and propiverine [9]. The selectivity ratio, calculated as the ratio of salivary secretion inhibition to bladder contraction inhibition, was highest for imidafenacin at 8.8, indicating superior bladder selectivity [9].
| Compound | Bladder Contraction ID30 (mg/kg) | Salivary Secretion ID50 (mg/kg) | Selectivity Ratio | Relative Potency Rank |
|---|---|---|---|---|
| Imidafenacin | 0.17 | 1.5 | 8.8 | 1 |
| Darifenacin | 0.85 | 1.2 | 1.4 | 2 |
| Tolterodine | 3.00 | 15.0 | 5.0 | 3 |
| Oxybutynin | 3.20 | 4.4 | 1.4 | 4 |
| Propiverine | 15.00 | 14.0 | 0.9 | 5 |
Preclinical studies using various animal models have demonstrated that imidafenacin effectively prevents urinary retention while maintaining adequate voiding function [9] [10] [11]. In conscious rat models using intermittent cystometry, imidafenacin significantly increased bladder capacity with a minimum effective dose of 0.003 milligrams per kilogram intravenously [10]. This dose-dependent increase in bladder capacity occurred without affecting micturition pressure, indicating preservation of voiding capability.
Comparative studies evaluating the risk of voiding dysfunction have shown that imidafenacin has a significantly lower relative risk profile compared to other antimuscarinic agents [11] [12]. In functional urethral obstruction models using female rats, imidafenacin and oxybutynin both increased bladder capacity, but only oxybutynin caused significant increases in residual urine volume and decreases in voiding efficiency at the minimum effective dose [12]. The relative influence index, defined as the ratio of the minimum dose required to decrease maximum urinary flow rate to the minimum dose required to increase bladder capacity, was ten-fold higher for imidafenacin compared to oxybutynin [12].
Studies using resiniferatoxin-treated rats, which lack capsaicin-sensitive C-fiber afferent nerves, have revealed that the therapeutic effects of imidafenacin depend partly on modulation of bladder afferent nerve activity [13]. In combination studies with vibegron, a beta-3 adrenoceptor agonist, imidafenacin demonstrated enhanced efficacy in increasing bladder capacity without compromising voiding functions such as residual volume, voiding efficiency, or micturition pressure [13].
Bladder outlet obstruction models have provided additional evidence for imidafenacin's protective effects on bladder structure and function [14]. In rats subjected to bladder neck obstruction, antimuscarinic treatment with imidafenacin improved voiding parameters and enhanced bladder smooth muscle contraction while reducing collagen deposition and inflammatory cytokine expression [14]. These protective effects appear to be mediated through alterations in M2 and M3 receptor expression patterns.
Long-term safety studies have confirmed that imidafenacin does not induce urinary retention in clinical settings [15]. Meta-analyses of clinical trials have reported no cases of urinary retention in patients treated with imidafenacin, even in combination therapy with alpha-blockers for patients with benign prostatic hyperplasia [15] [16].
| Antimuscarinic Agent | Bladder Selectivity vs Salivary Gland (fold) | Bladder Selectivity vs Colon (fold) | Bladder Selectivity vs Heart (fold) | Minimum Effective Dose (mg/kg) |
|---|---|---|---|---|
| Imidafenacin | 15.0 | 150.0 | 50.0 | 0.003 |
| Solifenacin | 1.7 | 1.9 | 12.0 | 1.000 |
| Tolterodine | 2.5 | 9.2 | 4.6 | 0.030 |
| Propiverine | 1.0 | 1.0 | 1.0 | 3.000 |